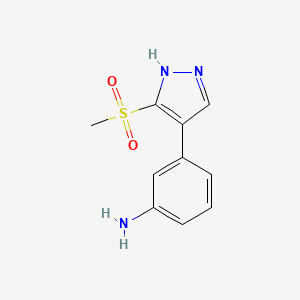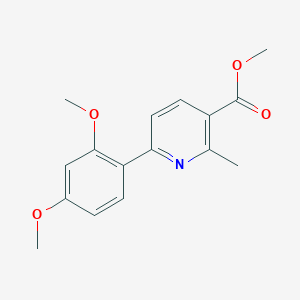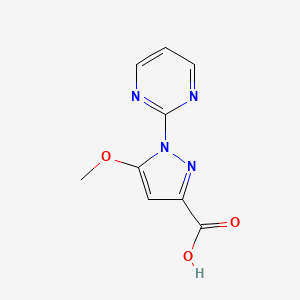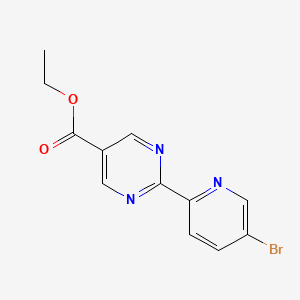
Ethyl 2-(5-bromopyridin-2-YL)pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromopyridine and ethyl cyanoacetate.
Formation of Intermediate: The 2-bromopyridine undergoes a nucleophilic substitution reaction with ethyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate to form an intermediate.
Cyclization: The intermediate then undergoes cyclization with formamidine acetate to form the pyrimidine ring.
Final Product: The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
化学反応の分析
Types of Reactions
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine N-oxides.
Reduction: De-brominated pyrimidine derivatives.
Coupling Reactions: Biaryl or alkyne-substituted pyrimidine derivatives.
科学的研究の応用
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
作用機序
The mechanism of action of Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.
Pathway Involvement: The compound may interfere with specific biochemical pathways, such as those involved in inflammation or cell proliferation.
類似化合物との比較
Ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: This compound has similar structural features but different substituents, leading to distinct biological activities.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Another similar compound with unique pharmacological properties.
Triazole-Pyrimidine Hybrids: These compounds combine pyrimidine with triazole rings, offering different therapeutic potentials.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, organic synthesis, and biological research. Its unique structure allows it to participate in various chemical reactions and serve as a valuable intermediate in the synthesis of complex molecules. The compound’s applications in scientific research and its mechanism of action highlight its importance in advancing our understanding of biochemical processes and developing new therapeutic agents.
特性
分子式 |
C12H10BrN3O2 |
|---|---|
分子量 |
308.13 g/mol |
IUPAC名 |
ethyl 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H10BrN3O2/c1-2-18-12(17)8-5-15-11(16-6-8)10-4-3-9(13)7-14-10/h3-7H,2H2,1H3 |
InChIキー |
NHEXFKBZQJTQGS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


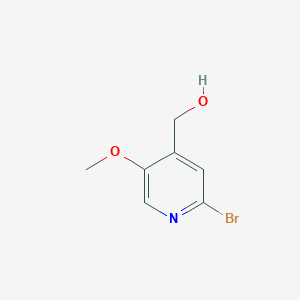
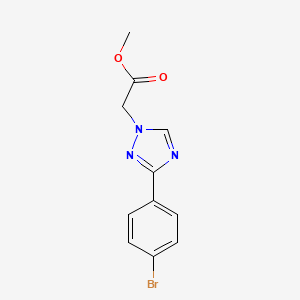
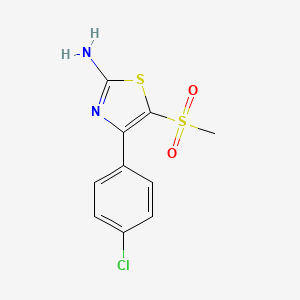
![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
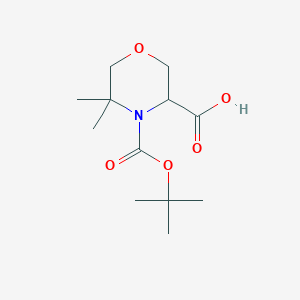

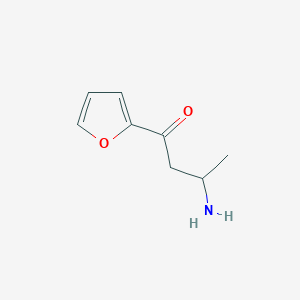
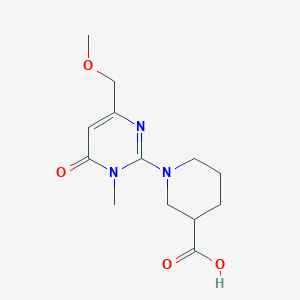
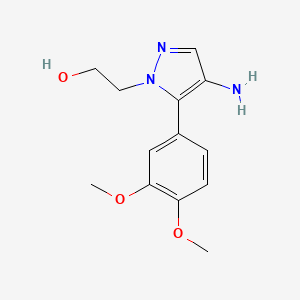
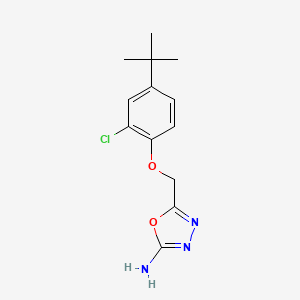
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
